

Methyl 3-Bromopropionate: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 3-bromopropionate*

Cat. No.: *B1362460*

[Get Quote](#)

For the modern researcher in pharmaceutical development and complex organic synthesis, the strategic selection of building blocks is paramount. **Methyl 3-bromopropionate** stands out as a highly versatile and reactive intermediate, offering a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of its chemical properties, safe handling protocols, and practical applications, grounded in established scientific principles and field-proven insights.

Core Molecular and Physical Properties

Methyl 3-bromopropionate, with the chemical formula $C_4H_3BrO_2$, is a halogenated alkyne ester. Its unique structure, combining a reactive carbon-carbon triple bond with a bromine atom, makes it a potent reagent in various transformations. The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis.

Table 1: Key Physicochemical Properties of **Methyl 3-Bromopropionate**

Property	Value	Source(s)
Molecular Weight	163.97 g/mol	N/A
CAS Number	925-53-1	N/A
Appearance	Colorless to pale yellow liquid	N/A
Boiling Point	65-67 °C at 15 mmHg	N/A
Density	1.635 g/mL at 25 °C	N/A
Refractive Index	n _{20/D} 1.493	N/A

Strategic Applications in Synthesis

The utility of **methyl 3-bromopropionate** spans a wide range of synthetic applications, primarily driven by its electrophilic nature and the presence of multiple reactive sites. It is a cornerstone intermediate in the construction of complex heterocyclic systems and for the introduction of the propionate moiety into larger molecules.^{[1][2][3]} Its significance is particularly pronounced in:

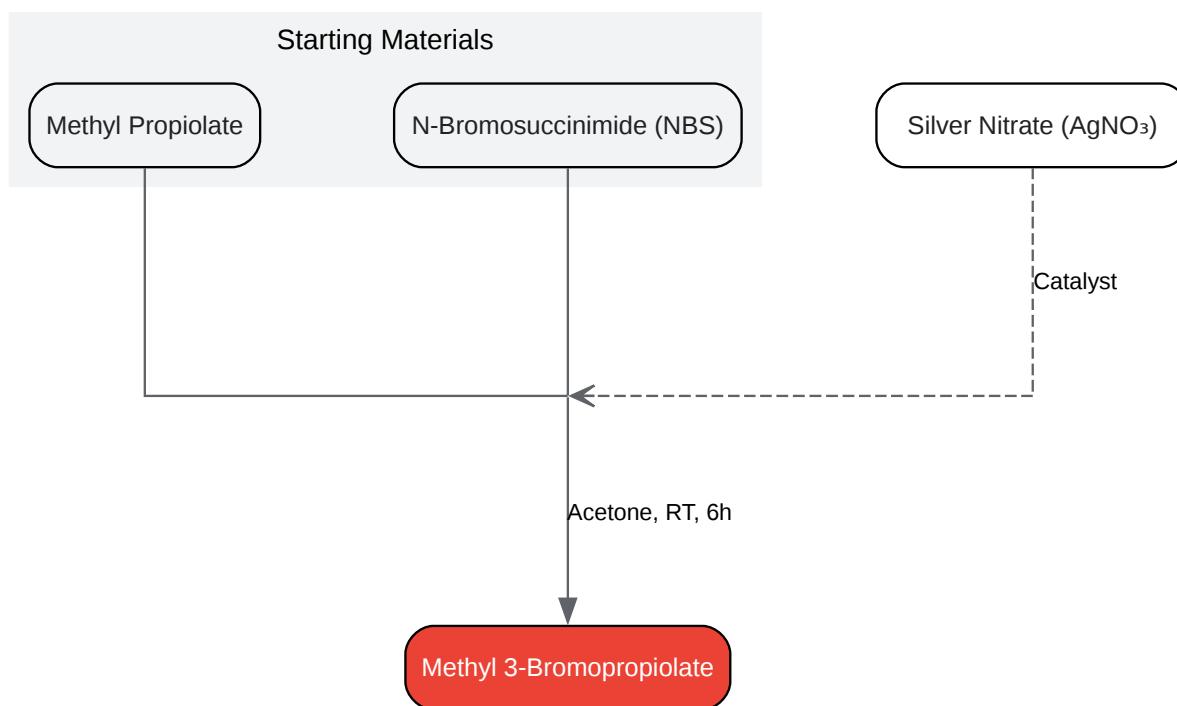
- Pharmaceutical Development: As a vital intermediate, it contributes to the synthesis of novel drug candidates.^{[1][3][4]} Its structure is a precursor to frameworks found in anti-inflammatory and analgesic agents.^[1]
- Agrochemicals: The compound is utilized in the formulation of next-generation pesticides and herbicides, contributing to enhanced crop protection.^{[1][3]}
- Specialty Chemicals and Polymers: It serves in the production of specialty polymers, where it can be used to modify material properties such as flexibility and durability.^[1]
- Complex Molecule Synthesis: It is a key building block for creating spiroanellated γ -lactones and other intricate organic molecules with potential applications in medicinal chemistry.^{[2][5]}

The enhanced reactivity, due to the bromine atom, facilitates efficient nucleophilic substitution reactions, which are pivotal for constructing complex molecular structures.^[3]

Experimental Protocol: Synthesis of Methyl 3-Bromopropionate

The following protocol details a common laboratory-scale synthesis of **methyl 3-bromopropionate** from methyl propionate. This method relies on an electrophilic bromination reaction using N-bromosuccinimide (NBS) with a silver nitrate catalyst.

Causality Behind Experimental Choices:


- **N-Bromosuccinimide (NBS):** NBS is chosen as the bromine source for its ability to provide a low concentration of electrophilic bromine, which is crucial for selective addition to the alkyne without significant side reactions.
- **Silver Nitrate (AgNO_3):** Silver nitrate acts as a catalyst to activate the NBS, facilitating the generation of the bromonium ion intermediate required for the reaction with the alkyne.
- **Acetone:** Acetone is selected as the solvent due to its ability to dissolve both the starting materials and the catalyst, and its relatively low boiling point allows for easy removal post-reaction.
- **Reduced Pressure Distillation:** This purification technique is essential to isolate the product, which has a relatively high boiling point, while preventing thermal decomposition.

Step-by-Step Methodology:

- **Reaction Setup:** In a nitrogen-flushed round-bottom flask, combine methyl propionate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in acetone.^[5]
- **Catalyst Addition:** Add silver nitrate (0.1 eq) to the solution in a single portion.^[5]
- **Reaction Execution:** Stir the reaction mixture at room temperature for approximately 6 hours under a nitrogen atmosphere.^[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, remove the acetone via rotary evaporation at a bath temperature of 25 °C.^[5] This will result in a slurry.

- Extraction: Wash the resulting slurry with hexane (2 x volume of initial acetone) and filter to remove the solid byproducts.[5]
- Purification: Concentrate the filtrate under vacuum. Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg), using a receiver cooled with a dry ice/acetone bath to collect the pure **methyl 3-bromopropionate**.[5]

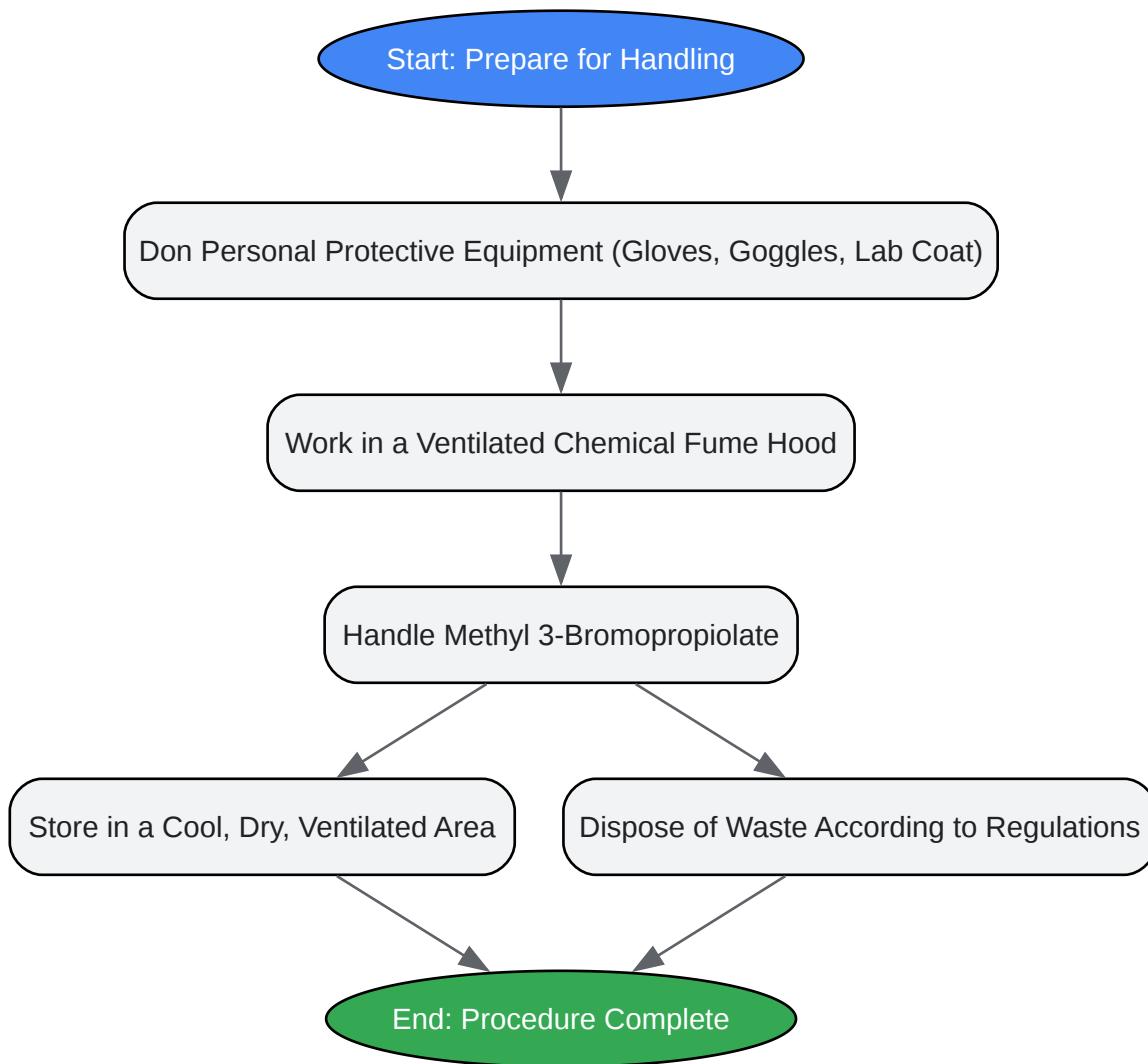
Diagram 1: Synthetic Pathway of **Methyl 3-Bromopropionate**

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 3-Bromopropionate** from Methyl Propiolate.

Safety, Handling, and Storage

Methyl 3-bromopropionate is a combustible liquid and is harmful if swallowed.^{[6][7]} It causes skin and serious eye irritation and may cause respiratory irritation.^{[6][7]} Therefore, stringent safety protocols are mandatory.


Table 2: Hazard and Safety Information

Hazard Type	GHS Classification	Precautionary Measures
Acute Oral Toxicity	Warning (H302)	Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor. [6][8]
Skin Irritation	Warning (H315)	Wear protective gloves. If on skin, wash with plenty of soap and water.[6]
Eye Irritation	Warning (H319)	Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
Respiratory Irritation	Warning (H335)	Avoid breathing vapors. Use only in a well-ventilated area. [6]
Flammability	Combustible Liquid (H227)	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6]

Handling: Always handle **methyl 3-bromopropionate** in a well-ventilated chemical fume hood. [9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[6][7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][9] Keep away from sources of ignition.[6][7][9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Diagram 2: Laboratory Safety Workflow for Handling **Methyl 3-Bromopropionate**[Click to download full resolution via product page](#)

Caption: Recommended safety workflow for handling **methyl 3-bromopropionate**.

Spectroscopic Data for Characterization

Accurate characterization of **methyl 3-bromopropionate** is crucial for verifying its purity and confirming its structure. Key spectroscopic data includes:

- ^1H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the methyl ester protons and the acetylenic proton.

- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the methyl carbon.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the $\text{C}\equiv\text{C}$ triple bond, the $\text{C}=\text{O}$ carbonyl stretch of the ester, and the $\text{C}-\text{Br}$ bond.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Researchers can find reference spectra in various chemical databases to compare with their experimental data.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

Methyl 3-bromopropionate is a powerful and versatile reagent for the advanced organic chemist. Its unique reactivity profile enables the synthesis of a wide range of valuable compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development. This guide serves as a foundational resource to empower scientists in leveraging this important chemical intermediate for their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cas 3395-91-3,Methyl 3-bromopropionate | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 6. Methyl 3-bromopropionate - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 3-Bromopropionate | 3395-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Methyl 3-bromopropionate(3395-91-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 3-bromopropanoate | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 3-bromopropionate(3395-91-3) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Methyl 3-Bromopropionate: A Comprehensive Technical Guide for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362460#methyl-3-bromopropionate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com